4-Amino-6-[(1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde
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Overview
Description
4-((1H-Indol-5-yl)oxy)-6-aminopyrimidine-5-carbaldehyde is a complex organic compound that features both indole and pyrimidine moieties. Indole derivatives are known for their significant biological activities, including antiviral, anticancer, and anti-inflammatory properties . Pyrimidine derivatives are also widely recognized for their roles in medicinal chemistry, particularly in the development of antiviral and anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Indol-5-yl)oxy)-6-aminopyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the indole ring . The pyrimidine moiety can be introduced through a condensation reaction involving appropriate aldehydes and amines .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-((1H-Indol-5-yl)oxy)-6-aminopyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted indole and pyrimidine derivatives.
Scientific Research Applications
4-((1H-Indol-5-yl)oxy)-6-aminopyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((1H-Indol-5-yl)oxy)-6-aminopyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, while the pyrimidine moiety can inhibit certain enzymes . These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed biological activities .
Comparison with Similar Compounds
Similar Compounds
3-(1H-Indol-5-yl)-1,2,4-oxadiazole: Known for its non-competitive inhibition of α-glucosidase.
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate: Exhibits antiviral activity.
Uniqueness
4-((1H-Indol-5-yl)oxy)-6-aminopyrimidine-5-carbaldehyde is unique due to its combination of indole and pyrimidine moieties, which confer a broad range of biological activities and synthetic versatility .
Properties
CAS No. |
919485-89-5 |
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Molecular Formula |
C13H10N4O2 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
4-amino-6-(1H-indol-5-yloxy)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C13H10N4O2/c14-12-10(6-18)13(17-7-16-12)19-9-1-2-11-8(5-9)3-4-15-11/h1-7,15H,(H2,14,16,17) |
InChI Key |
ODITUHSKCJEGBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1OC3=NC=NC(=C3C=O)N |
Origin of Product |
United States |
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